molecular formula C12H15NO2 B034846 Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) CAS No. 103810-34-0

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)

Cat. No. B034846
M. Wt: 205.25 g/mol
InChI Key: FZNZAEQAIHBIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and biochemistry. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to affect the expression of genes involved in cell growth and differentiation, as well as the production of reactive oxygen species.

Biochemical And Physiological Effects

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-cancer properties, as well as anti-inflammatory and antioxidant effects. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) in lab experiments include its potential applications in medicine and biochemistry, as well as its ability to modulate various signaling pathways within cells. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for research on Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI). These include further investigation of its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, research could focus on optimizing the synthesis of this compound to increase yields and purities. Finally, further studies could investigate the potential toxicity of this compound at higher concentrations, as well as its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) involves several steps, including the condensation of an aldehyde and an amine, followed by a cyclization reaction. This process has been optimized in recent years, leading to higher yields and purities of the compound.

Scientific Research Applications

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI) has been studied extensively for its potential applications in medicine and biochemistry. It has been shown to have anti-cancer properties, as well as anti-inflammatory and antioxidant effects. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

103810-34-0

Product Name

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol

InChI

InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3

InChI Key

FZNZAEQAIHBIEL-UHFFFAOYSA-N

SMILES

CN1CC2CC3=C(C2C1)C=CC(=C3O)O

Canonical SMILES

CN1CC2CC3=C(C2C1)C=CC(=C3O)O

synonyms

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl- (9CI)

Origin of Product

United States

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